1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a methoxyphenoxy group and a carbaldehyde group
Preparation Methods
The synthesis of 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution reactions:
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a component in materials science research.
Mechanism of Action
The mechanism by which 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds such as:
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: This compound has a similar methoxyphenoxy group but differs in the presence of an ethanone group instead of a pyrrole ring.
4-(4-Methoxyphenoxy)phenyl)methanol: This compound features a methoxyphenoxy group and a methanol group, differing in the functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-12-16(13-22)15(2)21(14)17-4-6-19(7-5-17)24-20-10-8-18(23-3)9-11-20/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJSDXJPIPOUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)OC)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350172 |
Source
|
Record name | ST053421 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6094-91-3 |
Source
|
Record name | ST053421 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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